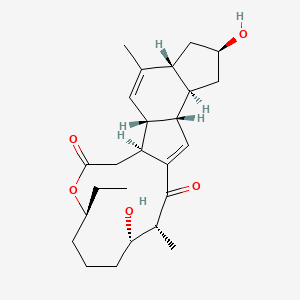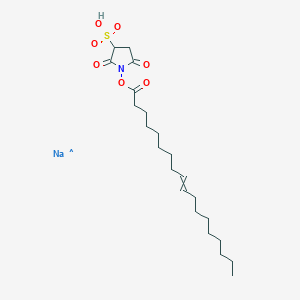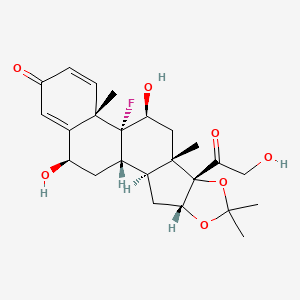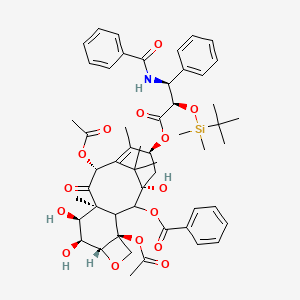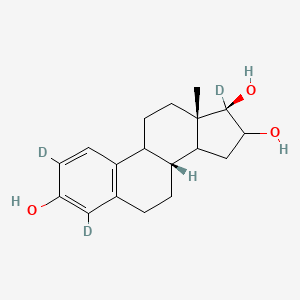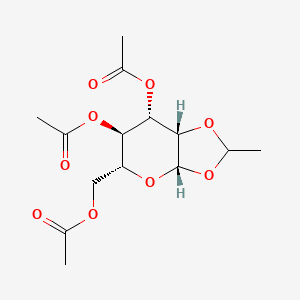
3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related carbohydrate derivatives often involves multi-step chemical reactions that introduce specific functional groups or protective groups to the mannopyranose skeleton. For example, a practical and reliable synthesis method for a precursor molecule, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, involves per-O-acetylation, formation of acetobromomannose, and subsequent steps leading to the desired compound with an overall yield of 12% to 16% (Toyokuni et al., 2004).
Molecular Structure Analysis
The molecular structure of carbohydrate derivatives like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is characterized by its mannopyranose core, acetyl protective groups, and an ethylidene acetal. The crystal structure of a related compound, 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose, reveals a (4)C(1) conformation for the pyranose ring and an envelope conformation for the dioxolane ring, indicating the stereospecific arrangements of functional groups (Liu et al., 2012).
Chemical Reactions and Properties
Carbohydrate derivatives like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside undergo various chemical reactions, including glycosylation, acetylation, and selective deprotection, to yield complex structures. These reactions are critical for the synthesis of biologically active compounds and for the structural modification of carbohydrates for specific applications.
Physical Properties Analysis
The physical properties of carbohydrate derivatives are influenced by their molecular structure, including solubility in organic solvents, melting points, and crystalline forms. These properties are essential for the purification and characterization of the compounds, as well as for their application in different chemical and biological contexts.
Chemical Properties Analysis
The chemical properties of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside, such as reactivity towards nucleophiles, stability under various conditions, and the ability to form glycosidic bonds, are pivotal for its utility as a synthetic intermediate. The presence of acetyl and ethylidene groups offers protective strategies during synthesis, allowing for selective reactions at other sites of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Carbohydrate Structures
One of the primary applications of compounds like 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is in the synthesis of complex carbohydrate structures. This is crucial for studying the biological roles of carbohydrates and developing carbohydrate-based therapeutics. For example, the synthesis of 6-0-(α-D-mannopyranosyl)-D-myo-inositol, a fragment from mycobacteria phospholipids, involves condensation processes utilizing derivatives of D-mannopyranoside (Elie et al., 1990). Such syntheses contribute to our understanding of bacterial cell walls and potential targets for antibiotics.
Development of Glycosylation Methods
The compound and its derivatives serve as key intermediates in the development of novel glycosylation methods. For instance, the synthesis of p-trifluoroacetamidophenyl 3,6-Di-O-{2-O-[α-D-mannopyranosyl 6-(disodium phosphate)]-α-D-mannopyranosyl}-α-D-mannopyranoside, which represents a part of the recognition marker on lysosomal enzymes, showcases the application of mannopyranoside derivatives in constructing biologically significant molecules (Ottosson, 1990).
Synthesis of Fluorinated Sugars
Another significant application is in the synthesis of fluorinated sugars, which are important for medical imaging and as probes to study carbohydrate-mediated biological processes. A study demonstrates the treatment of certain mannopyranoside derivatives with N,N-diethylaminosulfur trifluoride, leading to the production of fluorinated sugars, highlighting the versatility of mannopyranoside derivatives in synthesizing modified sugars (Khan et al., 1990).
Carbohydrate Structural Analysis
Compounds derived from 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside are also used in the structural analysis of carbohydrates. For instance, the structural properties of D-mannopyranosyl rings containing O-acetyl side-chains were studied to understand the effects of O-acetylation on bond lengths, angles, and torsion angles, which is critical for the design of carbohydrate-based molecules with desired biological functions (Turney et al., 2019).
Safety And Hazards
Specific safety and hazard information for “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” is not available in the retrieved resources. However, Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity3.
Zukünftige Richtungen
The future directions of “3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside” could involve its use in the development of targeted drug therapies and drug delivery systems, given its current use in pharmaceutical research1. Further studies could explore its potential applications in these areas.
Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response.
Eigenschaften
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFYJVPTWVPKZ-OUPQFMHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
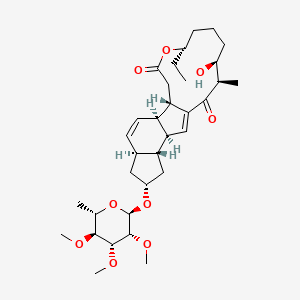

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)
